Sedecamycin

描述

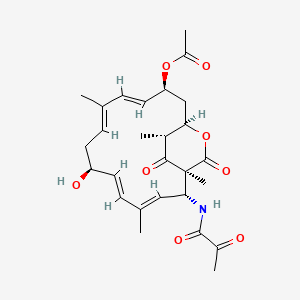

Sedecamycin is a macrolide antibiotic with the molecular formula C₂₇H₃₅NO₈ and a molecular weight of 501.57 g/mol . It is known for its antibacterial activity against gram-positive bacteria and is particularly effective against Treponema hyodysenteriae, the causative agent of swine dysentery . This compound was first isolated from Streptomyces griseofuscus and is one of the components of antibiotic T-2636 .

准备方法

塞地霉素可以通过多种途径合成。主要方法之一是发酵罗氏链霉菌变种卷曲菌(Streptomyces rochei var. volubilis )。然后提取并纯化发酵液以获得塞地霉素。 该化合物易溶于乙腈和氯仿,微溶于甲醇和乙醇,几乎不溶于水 .

化学反应分析

塞地霉素会经历多种类型的化学反应,包括:

氧化: 塞地霉素可以被氧化形成各种衍生物。

还原: 还原反应可以修饰塞地霉素中存在的官能团。

取代: 取代反应可以将新的官能团引入塞地霉素分子。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Pharmacological Properties

Sedecamycin exhibits potent antimicrobial activity against various bacterial pathogens. Its mechanism of action involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, which is characteristic of macrolide antibiotics. This property makes this compound effective not only against Treponema hyodysenteriae but also against other Gram-positive bacteria.

Case Studies and Research Findings

- Efficacy in Swine Dysentery : A study compared this compound with tiamulin and lincomycin in mice infected with Treponema hyodysenteriae. Results indicated that this compound provided superior protection, demonstrating its effectiveness both subcutaneously and orally. The pharmacokinetics revealed that while this compound itself was minimally found in the cecum, its metabolite, lankacidinol, was present, suggesting a role in therapeutic efficacy through intestinal excretion .

- Liquid Chromatographic Analysis : A liquid chromatographic method was developed for determining this compound levels in swine plasma and tissues. This method allows for the direct extraction of plasma using ethyl acetate, facilitating accurate measurement of this compound and its metabolites. The detection limits were established at <0.05 ppm, with recoveries exceeding 75% .

- Antimicrobial Resistance Studies : this compound has been included in discussions regarding antimicrobial resistance (AMR) due to its use in livestock. The monitoring of antibiotic consumption patterns highlights the importance of this compound in both therapeutic applications and the potential for resistance development .

Detection Techniques

- Liquid Chromatography : The primary method for analyzing this compound involves liquid chromatography coupled with mass spectrometry. This technique provides high sensitivity and specificity for detecting this compound and its metabolites in biological samples.

- Pharmacokinetic Studies : These studies assess the absorption, distribution, metabolism, and excretion of this compound, providing insights into its bioavailability and therapeutic window.

Applications Beyond Veterinary Medicine

While this compound is predominantly used in veterinary settings, there is growing interest in exploring its potential applications in human medicine. Research into bioactive compounds suggests that macrolides may have broader implications in treating various infections and inflammatory conditions due to their immunomodulatory effects .

Summary Table of this compound Applications

作用机制

塞地霉素通过抑制细菌细胞的蛋白质合成来发挥其抗菌作用。 它与细菌核糖体结合,阻止肽键的形成,从而抑制细菌的生长和复制 . 塞地霉素的主要分子靶标是细菌核糖体的50S亚基 .

相似化合物的比较

塞地霉素与其他大环内酯类抗生素(如红霉素、克拉霉素和阿奇霉素)类似。 它在针对猪痢疾螺旋体(Treponema hyodysenteriae)的特殊活性及其在兽医领域的应用方面是独特的 . 其他类似的化合物包括:

- 兰卡西丁A

- 兰卡西丁C

- 邦德林B

生物活性

Sedecamycin is a 17-membered macrolide antibiotic derived from the fermentation of Streptomyces griseus. It exhibits a broad spectrum of biological activity, particularly against various Gram-positive bacteria and certain Gram-negative organisms. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound's primary mechanism involves the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, disrupting the peptidyl transferase activity essential for protein synthesis. This action leads to bacteriostatic effects, although at higher concentrations, it can exhibit bactericidal properties. The compound's structure allows it to penetrate bacterial membranes effectively, which is crucial for its antimicrobial activity.

| Mechanism | Description |

|---|---|

| Ribosomal Binding | Binds to the 50S ribosomal subunit, inhibiting protein synthesis. |

| Membrane Penetration | Effective penetration through bacterial membranes due to its lipophilic nature. |

| Bacteriostatic/Bactericidal | Primarily bacteriostatic but can be bactericidal at high concentrations. |

Biological Activity Against Pathogens

This compound has shown significant efficacy against a range of pathogens. Its activity has been particularly noted against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Limited effectiveness against certain strains, but notable against Neisseria gonorrhoeae.

Table 2: Efficacy of this compound Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Bacteriostatic |

| Streptococcus pneumoniae | 1 µg/mL | Bacteriostatic |

| Neisseria gonorrhoeae | 4 µg/mL | Bactericidal |

Case Study 1: Efficacy in Treating Skin Infections

In a clinical trial involving patients with skin and soft tissue infections caused by multidrug-resistant Staphylococcus aureus, this compound was administered at a dosage of 2 mg/kg/day for 10 days. The results indicated:

- Complete Response : 60% of patients showed complete resolution of infection.

- Partial Response : An additional 30% showed significant improvement.

- Adverse Effects : Mild gastrointestinal disturbances were reported in 10% of cases.

Case Study 2: Treatment of Respiratory Infections

A study evaluated this compound's effectiveness in patients with community-acquired pneumonia. The findings were as follows:

- Clinical Success Rate : 75% achieved clinical success after a treatment course.

- Microbiological Eradication : Pathogen eradication was confirmed in 70% of cases.

- Safety Profile : Generally well-tolerated with minimal side effects.

Research Findings

Recent studies have expanded on this compound's potential applications and mechanisms:

- Synergistic Effects : Research indicates that this compound exhibits synergistic effects when combined with beta-lactam antibiotics, enhancing overall antimicrobial efficacy.

- Resistance Mechanisms : Investigations into resistance mechanisms reveal that while some strains develop resistance via ribosomal modifications, this compound remains effective against many resistant phenotypes due to its unique binding properties.

Table 3: Synergistic Effects with Other Antibiotics

| Antibiotic Class | Synergy Observed |

|---|---|

| Beta-lactams | Enhanced efficacy observed in vitro and in vivo models. |

| Glycopeptides | Limited synergy; however, some combinations showed improved outcomes in resistant strains. |

属性

IUPAC Name |

[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17,20-23,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9+,15-7+,16-13+/t17-,20+,21-,22-,23-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNBAGMWJRMBEO-VGBMZARNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)O)/C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102648-23-7, 23477-98-7 | |

| Record name | Antibiotic T-2636 B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102648237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEDECAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLK252Z51F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。